Sacranoside B Sacranoside B Sacranoside B is a natural product found in Rhodiola sacra and Rhodiola chrysanthemifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1853723
InChI: InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
SMILES:
Molecular Formula: C21H36O10
Molecular Weight: 448.5 g/mol

Sacranoside B

CAS No.:

Cat. No.: VC1853723

Molecular Formula: C21H36O10

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Sacranoside B -

Specification

Molecular Formula C21H36O10
Molecular Weight 448.5 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Standard InChI InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
Standard InChI Key IEGFOTASSBZIBZ-PMLWGFRHSA-N
Isomeric SMILES CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C
Canonical SMILES CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C

Introduction

Chemical Identity and Structural Characterization

Sacranoside B is classified under the category of prenol lipids, specifically terpene glycosides. It features a distinctive structure consisting of a geranyl (monoterpene) moiety attached to a disaccharide component.

Basic Chemical Information

PropertyValue
IUPAC Name(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
CAS Number197508-58-0
Molecular FormulaC₂₁H₃₆O₁₀
Molecular Weight448.5 g/mol
Exact Mass448.23084734 g/mol
SynonymsKenposide A, Geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside

The chemical structure of Sacranoside B contains a Z-configured geranyl (neryl) unit attached via an ether linkage to a glucopyranose moiety, which is further connected to an arabinopyranose unit . This unique arrangement contributes to its specific physicochemical properties and biological activities.

Chemical Identifiers and Structural Representation

The compound can be precisely represented using various chemical notation systems:

Identifier TypeValue
SMILES (Canonical)CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C
SMILES (Isomeric)CC(=CCC/C(=C\CO[C@H]1C@@HO)/C)C
InChIInChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1
InChI KeyIEGFOTASSBZIBZ-PMLWGFRHSA-N

Physicochemical Properties

Sacranoside B possesses several important physicochemical properties that influence its behavior in biological systems:

PropertyValue
Topological Polar Surface Area (TPSA)158.00 Ų
XlogP-0.80
ClassificationLipids and lipid-like molecules > Prenol lipids > Terpene glycosides

The relatively high polar surface area and negative XlogP value indicate high hydrophilicity, which affects its solubility in various solvents and potential for cell membrane permeability .

Natural Sources and Occurrence

Plant Distribution

Sacranoside B has been identified in several plant species, demonstrating its presence across different botanical families:

Plant SpeciesFamilyReference
Acer saccharum (Sugar maple tree)Sapindaceae
Hovenia dulcisRhamnaceae
Rhodiola sacraCrassulaceae
Rhodiola chrysanthemifoliaCrassulaceae

These plants have traditional uses in various ethnobotanical practices, suggesting potential medicinal applications for their bioactive compounds, including Sacranoside B.

Synthesis Methods

Chemoenzymatic Synthesis

The synthesis of Sacranoside B has been achieved through chemoenzymatic methods, which combine enzymatic catalysis with chemical reactions. A notable synthetic approach involves:

  • Direct beta-glucosidation between nerol and D-glucose using immobilized beta-glucosidase from almonds, yielding neryl O-beta-D-glucoside .

  • Coupling of the neryl O-beta-D-glucopyranoside with 2,3,4-tri-O-benzoyl-beta-L-arabinopyranosyl bromide to create the coupled intermediate product .

  • Deprotection of the coupled product to afford the final synthetic neryl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside (Sacranoside B) .

This chemoenzymatic approach offers advantages in stereoselective glycosidation, crucial for maintaining the proper stereochemistry that may be essential for biological activity.

CHEMBL IDUniProt IDTarget NameProbabilityModel Accuracy
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase96.70%91.11%
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit94.34%96.09%
CHEMBL253P34972Cannabinoid CB2 receptor92.68%97.25%
CHEMBL3401O75469Pregnane X receptor90.47%94.73%
CHEMBL2581P07339Cathepsin D85.78%98.95%
CHEMBL5957P215895'-nucleotidase85.26%97.78%
CHEMBL226P30542Adenosine A1 receptor84.57%95.93%

These predicted interactions suggest potential roles in DNA repair mechanisms, inflammation modulation, and receptor signaling pathways .

Cancer Cell LineIC₅₀ Range
MCF-7 (breast cancer)4.43 ± 0.35 to 49.63 ± 3.59 µM
HL-60 (leukemia)4.43 ± 0.35 to 49.63 ± 3.59 µM
MIA PaCa-2 (pancreatic cancer)4.43 ± 0.35 to 49.63 ± 3.59 µM
DU145 (prostate cancer)4.43 ± 0.35 to 49.63 ± 3.59 µM
HeLa (cervical cancer)4.43 ± 0.35 to 49.63 ± 3.59 µM
CaCo-2 (colon cancer)4.43 ± 0.35 to 49.63 ± 3.59 µM

Importantly, these compounds showed significantly lower cytotoxicity against normal cells (IC₅₀ > 100 µM), suggesting potential selectivity toward cancer cells .

Mechanism of Action

Studies on structurally related compounds suggest potential mechanisms of action for Sacranoside B:

  • Induction of apoptosis through modulation of Bcl-2 and Bax expression levels

  • Mitochondrial membrane potential disruption, with dose-dependent effects

  • Possible interaction with DNA repair mechanisms based on predicted binding to DNA-(apurinic or apyrimidinic site) lyase

  • Potential anti-inflammatory effects through predicted interaction with NF-kappa-B pathways

Further research is needed to confirm these mechanisms specifically for Sacranoside B.

Structure-Activity Relationships

Functional Group Reactivity

The reactivity profile of Sacranoside B is determined by its key functional groups:

Functional GroupReactivityPotential Biological Implications
Glycosidic bondsSusceptible to acid-catalyzed hydrolysisMay undergo metabolism in acidic environments
Hydroxyl groupsParticipate in acetylation or oxidationPotential sites for metabolic transformation
Terpene unit with double bondsPotential for electrophilic addition or oxidationContributes to lipophilicity and membrane interactions

The Z-configuration of the double bond in the terpene unit may be significant for biological activity, as stereochemistry often plays a crucial role in molecular recognition by biological targets .

Analytical Characterization

Spectroscopic Identification

Sacranoside B can be identified and characterized using various analytical techniques:

  • NMR spectroscopy (¹H and ¹³C NMR) for structural elucidation

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

  • Chromatographic methods (HPLC, TLC) for purity assessment

These analytical approaches are essential for confirming the identity and purity of isolated or synthesized Sacranoside B samples.

Comparative Analysis with Related Compounds

Structural Similarities with Other Glycosides

Sacranoside B shares structural features with several related natural products:

CompoundStructural Relationship to Sacranoside B
Sacranoside ADiffers in the terpene moiety (myrtenyl vs. neryl)
Kenposide AAlternative name for the same compound
Cascaroside BDifferent aglycone (anthraquinone vs. monoterpene)

These structural relationships may provide insights into structure-activity patterns across this class of natural products.

Research Gaps and Future Directions

Despite the promising data available, several research gaps remain in our understanding of Sacranoside B:

  • Limited direct studies on isolated Sacranoside B's pharmacological activities

  • Incomplete knowledge of pharmacokinetic properties and in vivo efficacy

  • Potential synergistic effects with other bioactive compounds in plant extracts

  • Optimization of synthetic methods for scalable production

Future research should address these gaps to fully evaluate Sacranoside B's therapeutic potential, particularly in cancer treatment and anti-inflammatory applications.

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